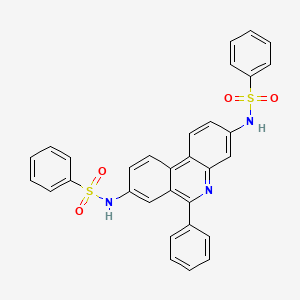![molecular formula C24H27N3O2 B6098747 2-(2,2-diphenylethyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine](/img/structure/B6098747.png)
2-(2,2-diphenylethyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-diphenylethyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine, also known as DPPM, is a synthetic compound that has gained attention in the scientific community due to its potential use as a research tool. DPPM is a morpholine derivative that has been shown to exhibit unique biochemical and physiological effects, making it an attractive candidate for further investigation.
Mecanismo De Acción
2-(2,2-diphenylethyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine has been shown to activate GPR55 by binding to a specific site on the receptor. This binding leads to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. This compound has also been shown to inhibit the activity of the lysophosphatidylinositol (LPI) receptor, which is another GPCR that has been implicated in various disease states.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells and the inhibition of inflammatory cytokine production. This compound has also been shown to have anxiolytic and antinociceptive effects in animal models, suggesting potential applications in the treatment of anxiety and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2,2-diphenylethyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine in lab experiments is its selectivity for GPR55, which allows for the study of this receptor and its downstream signaling pathways in isolation. However, one limitation of using this compound is its relatively low potency compared to other GPR55 agonists, which may require higher concentrations of the compound to be used in experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(2,2-diphenylethyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine, including the development of more potent analogs of the compound and the investigation of its potential therapeutic applications in various disease states. Additionally, further research is needed to fully elucidate the downstream signaling pathways activated by this compound and the mechanisms underlying its biochemical and physiological effects.
Métodos De Síntesis
2-(2,2-diphenylethyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine can be synthesized using a variety of methods, including the reaction of morpholine with 2-(2,2-diphenylethyl)acetyl chloride and 1H-pyrazole-4-carboxylic acid. The resulting compound can be purified using column chromatography or recrystallization techniques.
Aplicaciones Científicas De Investigación
2-(2,2-diphenylethyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine has been used in a variety of scientific research applications, including the study of G protein-coupled receptors (GPCRs) and their downstream signaling pathways. This compound has been shown to selectively activate the G protein-coupled receptor 55 (GPR55), which has implications for the treatment of various diseases, including cancer and inflammation.
Propiedades
IUPAC Name |
1-[2-(2,2-diphenylethyl)morpholin-4-yl]-3-(1H-pyrazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c28-24(12-11-19-16-25-26-17-19)27-13-14-29-22(18-27)15-23(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-10,16-17,22-23H,11-15,18H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWJTTHPHUSKMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC2=CNN=C2)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6098679.png)
![2-hydroxybenzaldehyde {4-oxo-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-2-ylidene}hydrazone](/img/structure/B6098681.png)

![N~1~-(4-iodophenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6098688.png)
![3-(2-chlorophenyl)-2-[2-(2-hydroxy-1-naphthyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6098699.png)

![1-[4-(4-{6-[(2-thienylmethyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}-1-piperazinyl)phenyl]ethanone](/img/structure/B6098707.png)
![7-(4-benzyl-1-piperazinyl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6098718.png)
![1'-ethyl-3-[4-(2-methoxyphenyl)-1-piperazinyl]-1,4'-bipiperidine](/img/structure/B6098720.png)
![2-cyano-3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B6098737.png)
![2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]-1-phenylethanone](/img/structure/B6098742.png)
![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6098768.png)
![1-{4-[(2-chlorophenoxy)methyl]benzoyl}-1H-pyrazole](/img/structure/B6098772.png)